Cyclohexyl 2-(morpholinomethyl)phenyl ketone
Overview
Description
Cyclohexyl 2-(morpholinomethyl)phenyl ketone is a chemical compound with the CAS Number: 898751-41-2 . It has a molecular weight of 287.4 and its IUPAC name is cyclohexyl [2- (4-morpholinylmethyl)phenyl]methanone . It is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H25NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h4-5,8-9,15H,1-3,6-7,10-14H2 . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 287.4 . The compound’s linear formula is C18H25NO2 .Scientific Research Applications
Nucleophilic Behavior and Enamine Chemistry
- Morpholinoenamines derived from cyclohexyl-, cyclohexen-1-yl-, and phenyl methyl ketone have been shown to react with diethyl azodicarboxylate (DAD) and phenylisocyanate (PIC), demonstrating some difference in behavior in their reactions with mesyl chloride (MsCl) and a completely different reactivity with β-nitrostyrene (βNS) (Ferri, Pitacco, & Valentin, 1978).
Oxidation Reactions
- The oxidation of enamines, including 4-(1-cyclohexen-1-yl)-morpholine, with lead tetraacetate, thallium triacetate, and mercuric diacetate, results in products like N-acetyl-morpholine and various ketones, demonstrating a pathway for the transformation of enamines (Corbani, Rindone, & Scolastico, 1973).
Cyclization Reactions
- Cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes yields quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, showcasing the use of cyclohexyl 2-(morpholinomethyl)phenyl ketone derivatives in the synthesis of complex organic structures (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Polymerization Agents and Cytotoxicity Studies
- The photoinitiator 1-hydroxycyclohexyl phenyl ketone (1-HCHPK) was analyzed for its levels in aqueous injection solutions and its cytotoxicity to human monocytes, providing insights into the potential health risks of photoinitiator accumulation in human cells (Yamaji, Kawasaki, Yoshitome, Matsunaga, & Sendo, 2012).
Properties
IUPAC Name |
cyclohexyl-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h4-5,8-9,15H,1-3,6-7,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPRURZHYGWUBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643569 | |
Record name | Cyclohexyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-41-2 | |
Record name | Cyclohexyl[2-(4-morpholinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.